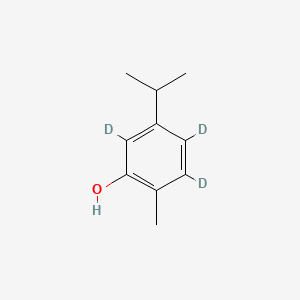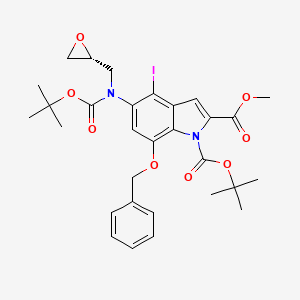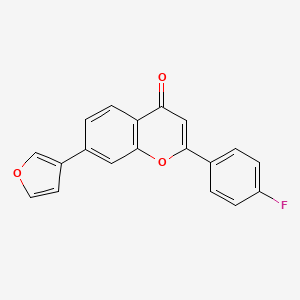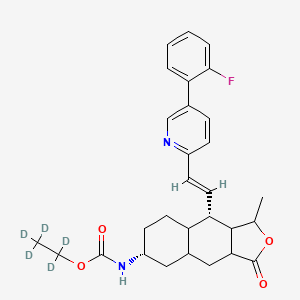
SiR-PEG4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-PEG4-alkyne is a near-infrared rhodamine fluorescent dye containing silica and alkynyl groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG4-alkyne involves the conjugation of a rhodamine dye with a polyethylene glycol (PEG) linker and an alkyne group. The general synthetic route includes:
Preparation of Rhodamine Dye:
PEGylation: The rhodamine dye is then conjugated with a PEG linker. This step typically involves the activation of the PEG linker with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the rhodamine dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of the rhodamine dye using industrial reactors.
PEGylation in Bulk: Conjugation of the rhodamine dye with PEG linkers in large quantities.
Introduction of Alkyne Group: Large-scale introduction of the alkyne group using industrial-grade reagents and reactors
化学反応の分析
Types of Reactions: SiR-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring through the reaction of an azide with an alkyne in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azides, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate), and solvents such as dimethyl sulfoxide (DMSO) or water.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation of the copper catalyst
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound reacts with an azide-containing molecule to form a stable triazole linkage .
科学的研究の応用
SiR-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, including targeted drug delivery systems and imaging probes
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications
作用機序
The mechanism of action of SiR-PEG4-alkyne involves its use in click chemistry reactions. The alkyne group of this compound reacts with azide-containing molecules to form a stable triazole linkage through the CuAAC reaction. This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules .
Molecular Targets and Pathways:
Molecular Targets: Azide-containing molecules, such as modified proteins, nucleic acids, and other biomolecules.
Pathways Involved: The CuAAC reaction pathway, which involves the formation of a copper-acetylide intermediate, followed by cycloaddition with an azide to form a triazole ring
類似化合物との比較
Alkyne-PEG4-maleimide: Another compound used in click chemistry, containing an alkyne group and a maleimide group for conjugation with thiol-containing molecules
Biotin-PEG4-alkyne: A biotinylated alkyne compound used for labeling azide-containing molecules in biological systems.
Uniqueness of SiR-PEG4-alkyne: this compound is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. Additionally, its PEG linker provides enhanced solubility and reduced non-specific binding, making it highly suitable for biological applications .
特性
分子式 |
C38H47N3O7Si |
|---|---|
分子量 |
685.9 g/mol |
IUPAC名 |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C38H47N3O7Si/c1-8-16-44-18-20-46-22-23-47-21-19-45-17-15-39-36(42)27-9-12-30-33(24-27)38(48-37(30)43)31-13-10-28(40(2)3)25-34(31)49(6,7)35-26-29(41(4)5)11-14-32(35)38/h1,9-14,24-26H,15-23H2,2-7H3,(H,39,42) |
InChIキー |
CVDBHPWKTKBFEX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCC#C)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


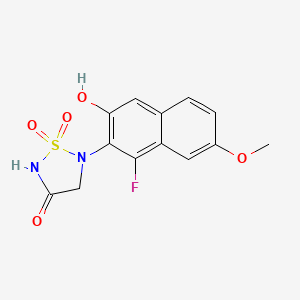
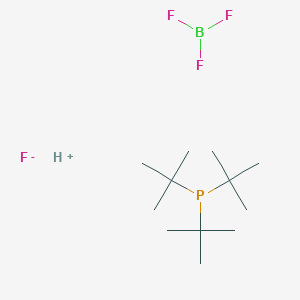

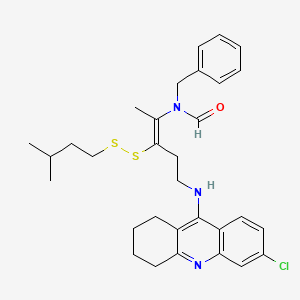
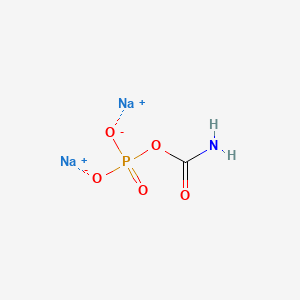
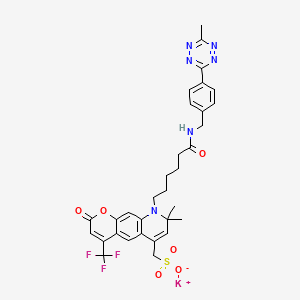
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
